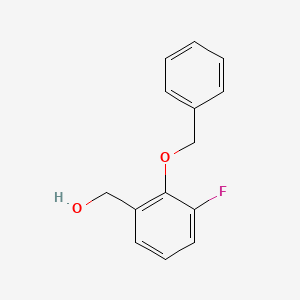

2-Benzyloxy-3-fluorobenzyl alcohol

Description

Contextualization within Modern Organic Synthesis

In the realm of organic synthesis, the construction of complex molecules often relies on the use of well-defined, functionalized building blocks. 2-Benzyloxy-3-fluorobenzyl alcohol fits this description perfectly. It is primarily utilized as an intermediate, a molecule that is synthesized in one step of a sequence and then used in a subsequent step to build a larger, target molecule.

A key example of its role as an intermediate is found in the synthesis of compounds investigated for their hypoglycemic and hypolipidemic actions, which are relevant to the treatment of diabetes and high cholesterol, respectively. googleapis.com The synthesis of this compound itself is a targeted chemical transformation, designed to introduce specific functionalities onto an aromatic scaffold that are essential for the final biological activity of the target compound.

The synthesis described in the patent literature involves the reduction of a corresponding aldehyde to a primary alcohol. googleapis.com This transformation is a fundamental and widely practiced reaction in organic chemistry, underscoring the compound's place within established synthetic methodologies.

Strategic Importance of Fluorinated and Benzylic Alcohols in Contemporary Chemical Research

The strategic importance of this compound is best understood by examining its key structural components: the fluorine atom and the benzylic alcohol, which is protected by a benzyl (B1604629) group.

Benzylic Alcohols and Benzyl Protecting Groups: Benzylic alcohols are versatile intermediates in organic synthesis. The hydroxyl group can be easily converted into other functional groups, or it can participate in coupling reactions to form larger molecules. The benzyl group (Bn), present as an ether in this compound, is a common protecting group for alcohols. wikipedia.orgorganic-chemistry.org Protecting groups are essential in multi-step synthesis to prevent a reactive functional group, like an alcohol, from undergoing unwanted reactions while other parts of the molecule are being modified. numberanalytics.com The benzyl group is known for its stability under a variety of reaction conditions and can be removed later in the synthetic sequence, often through hydrogenolysis, to reveal the free alcohol. organic-chemistry.orgnih.gov This strategic use of a protecting group allows for a more controlled and efficient synthesis.

Overview of Research Trajectories and Future Directions for the Chemical Compound

Given that this compound is primarily documented as a synthetic intermediate, its direct research trajectories are intrinsically linked to the larger molecules it helps create. The patent literature points towards its use in developing agents for metabolic disorders. googleapis.com

Future research involving this compound will likely continue in the area of medicinal chemistry. Its structure is a valuable scaffold that could be modified to explore structure-activity relationships (SAR) for various biological targets. For instance, the fluorine atom's position could be varied, or different substituents could be introduced on the aromatic rings to fine-tune the biological activity of the final products.

Furthermore, the methodologies used to synthesize and deprotect this compound could be refined. The development of more efficient and environmentally friendly methods for fluorination and for the cleavage of benzyl ethers is an ongoing area of research in organic chemistry. nih.gov Advances in these areas would directly impact the utility and accessibility of building blocks like this compound.

Compound Data

| Property | Value | Source |

| IUPAC Name | (2-(benzyloxy)-3-fluorophenyl)methanol | Sigma-Aldrich |

| CAS Number | 628330-74-5 | Sigma-Aldrich |

| Molecular Formula | C14H13FO2 | Sigma-Aldrich |

| Molecular Weight | 232.25 g/mol | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

Synthesis and Characterization

The synthesis of this compound has been reported in patent literature, where it is prepared from 2-benzyloxy-3-fluorobenzaldehyde.

| Reaction Step | Details |

| Starting Material | 2-benzyloxy-3-fluorobenzaldehyde |

| Reaction Type | Reduction |

| Product | This compound |

| Yield | 98% |

| Appearance | Colorless oil |

¹H-NMR Data (CDCl₃): δ (ppm) 7.34-7.46 (5H, m), 6.97-7.13 (3H, m), 5.17 (2H, s), 4.58 (2H, d, J=6.6 Hz), 1.87 (1H, t, J=6.6 Hz). googleapis.com

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-2-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGUZEDVAZYDAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Benzyloxy 3 Fluorobenzyl Alcohol and Its Derivatives

Established and Novel Synthetic Routes

Multi-step Convergent and Linear Syntheses

Linear synthesis involves the sequential modification of a single starting material. A plausible linear route to 2-benzyloxy-3-fluorobenzyl alcohol could commence from a fluorinated aromatic precursor. For instance, a process could start with 3-fluoro-4-hydroxybenzoic acid, where the carboxylic acid is first reduced to an alcohol, and the phenolic hydroxyl group is subsequently benzylated. Alternatively, a process for producing fluorobenzyl alcohol derivatives can start from a fluorine-containing benzonitrile, which is reduced to a benzylamine (B48309) and then converted to the corresponding benzyl (B1604629) alcohol. google.com

A common and pivotal reaction in these syntheses is the Williamson ether synthesis to install the benzyl group. This involves the reaction of a phenoxide with a benzyl halide, such as benzyl bromide. commonorganicchemistry.comnih.gov For example, the synthesis of a related compound, 4-(3-fluoro-benzyloxy)-benzaldehyde, is achieved by reacting 4-hydroxybenzaldehyde (B117250) with 3-fluorobenzyl bromide in the presence of a base like potassium carbonate. chemicalbook.com A similar strategy could be adapted where a suitably substituted 3-fluoro-hydroxybenzyl alcohol derivative is protected using a benzyl halide.

Diastereoselective and Enantioselective Approaches (if applicable)

While this compound itself is achiral, diastereoselective and enantioselective methods become critical when synthesizing derivatives or using it as an intermediate in the construction of molecules with stereogenic centers. The synthesis of fluorinated organic compounds, particularly those with stereocenters bearing a fluorine or trifluoromethyl group, is a significant challenge in modern chemistry. nih.gov

Catalytic enantioselective strategies have been developed for synthesizing related structures. For example, catalytic methods can produce homoallylic alcohols that feature a stereogenic carbon center bound to both a trifluoromethyl group and a fluorine atom. nih.gov These reactions often utilize organozinc complexes and can proceed with high diastereoselectivity and enantioselectivity. nih.gov Similarly, N-Heterocyclic Carbenes (NHCs) have been employed as catalysts in the highly enantioselective intramolecular annulation of fluorinated substrates to produce benzopyranones and 3-coumaranones with all-carbon quaternary stereocenters. nih.gov

These advanced catalytic approaches highlight the potential for controlling stereochemistry in molecules containing fluorinated benzyl moieties. Should a synthetic route involving this compound lead to the formation of a new stereocenter, these types of enantioselective methods would be directly applicable to control the stereochemical outcome.

Protecting Group Strategies and Deprotection Chemistry Involving Benzylic Alcohols

In multi-step organic synthesis, protecting groups are indispensable tools for temporarily masking reactive functional groups. uwindsor.ca The benzyl (Bn) group is one of the most widely used protecting groups for alcohols due to its ease of introduction and its stability under a wide range of reaction conditions. commonorganicchemistry.comuwindsor.ca It is typically installed using benzyl bromide (BnBr) or benzyl chloride in the presence of a base. commonorganicchemistry.com

The strategic removal, or deprotection, of the benzyl group is a key consideration. The choice of deprotection method depends on the other functional groups present in the molecule, a concept known as orthogonality, where one protecting group can be removed without affecting others. uchicago.edunih.gov The benzyl ether in this compound can be cleaved under various conditions to reveal the free phenol.

Common deprotection methods are summarized in the table below.

| Deprotection Method | Reagents & Conditions | Reaction Type | Citation |

| Catalytic Hydrogenolysis | H₂, Pd/C | Hydrogenolysis | commonorganicchemistry.comjk-sci.com |

| Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C | Hydrogenolysis | jk-sci.com |

| Oxidative Deprotection | Nitroxyl-radical catalyst, PIFA | Oxidation | acs.orgnih.govacs.org |

| Oxidative Deprotection | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Oxidation | acs.org |

| Lewis Acid/Base | Chlorosulfonyl isocyanate-sodium hydroxide | Cleavage | jk-sci.com |

Catalytic hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas is the most common method for benzyl ether cleavage. commonorganicchemistry.comjk-sci.com However, this method is incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes. In such cases, oxidative methods provide a valuable alternative. acs.org A recently developed system uses an electronically tuned nitroxyl-radical catalyst with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) to effectively deprotect benzyl ethers at room temperature, even in the presence of hydrogenation-sensitive groups. acs.orgnih.govacs.org The fluorine substituent on the aromatic ring can influence the stability of the protecting group; for example, a 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group was developed to be stable to oxidizing conditions used to remove other protecting groups like p-methoxybenzyl (PMB) ethers, demonstrating full orthogonality. nih.govnih.gov

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly influencing synthetic design. mdpi.com This includes the use of environmentally friendly solvents and the development of highly efficient catalytic systems. researchgate.net

Utilization of Environmentally Benign Solvents and Reagents

The extensive use of volatile, toxic, and flammable organic solvents in traditional synthesis is a major environmental concern. researchgate.net Research has focused on finding safer alternatives. For reactions involving benzyl alcohols and their derivatives, several green solvents have been successfully employed.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an attractive medium. Micellar systems, using surfactants like sodium dodecyl sulphate, can be used in water to accommodate insoluble organic substrates, sometimes accelerating reaction rates. mdpi.com

Propylene (B89431) Carbonate: This biodegradable, low-toxicity solvent has been used effectively in the iron-catalyzed etherification of benzyl alcohols. nih.gov

Ethyl Acetate (B1210297): Considered an environmentally friendly organic solvent, ethyl acetate has been used in TEMPO-catalyzed alcohol oxidations. organic-chemistry.org

In addition to solvents, the development of recyclable reagents enhances the sustainability of a process. For instance, the hypervalent iodine(III) reagent 1-chloro-1,2-benziodoxol-3(1H)-one, used as an oxidant in alcohol oxidations, can be recovered at a high rate and regenerated for reuse. organic-chemistry.org

Catalytic Systems for Enhanced Synthetic Efficiency

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with high efficiency and selectivity, often under milder conditions and with less waste. Various catalytic systems have been developed for reactions pertinent to the synthesis of this compound and its derivatives.

Iron, being an abundant and non-toxic metal, is an ideal candidate for green catalysis. Iron(III) chloride has been shown to effectively catalyze the symmetrical etherification of benzyl alcohols in the green solvent propylene carbonate. nih.gov For the synthesis of unsymmetrical ethers, iron(II) chloride with a pyridine (B92270) bis-thiazoline ligand has been used. nih.gov Zeolite catalysts have also been employed for the selective condensation of glycerol (B35011) with benzyl alcohols to produce monobenzyl glyceryl ethers. nih.gov

The following table summarizes some advanced catalytic systems applicable to benzyl alcohol chemistry.

| Catalyst System | Reaction Type | Green Advantage | Citation |

| FeCl₃·6H₂O | Symmetrical Etherification | Abundant, non-toxic metal; green solvent (propylene carbonate) | nih.gov |

| FeCl₂·4H₂O / Ligand | Nonsymmetrical Etherification | High selectivity with an earth-abundant metal | nih.gov |

| Zeolite Socony Mobil-5 (ZSM-5) | Etherification | Heterogeneous, reusable catalyst | nih.gov |

| TEMPO / Recyclable Iodine(III) Reagent | Alcohol Oxidation | Recyclable oxidant, mild conditions, benign solvent (ethyl acetate) | organic-chemistry.org |

| Ruthenium Complexes | N-Alkylation (Borrowing Hydrogen) | High atom economy, base-free conditions | researchgate.net |

| Cobalt/Copper Porphyrin Complexes | Oxidation of m-fluorotoluene | Catalytic oxidation to form 3-fluorobenzyl alcohol | chemicalbook.com |

These catalytic approaches not only improve the efficiency and selectivity of synthetic transformations but also align with the broader goals of sustainable chemical manufacturing by reducing waste and avoiding harsh or toxic reagents.

Electrochemical Synthesis for Selective Reductions

Electrochemical methods offer a green and highly selective alternative to traditional chemical reductions for the synthesis of benzyl alcohols from their corresponding aldehydes. The core principle of this technique lies in the direct transfer of electrons to the substrate at an electrode surface, thereby avoiding the use of chemical reducing agents and minimizing byproduct formation.

The electrochemical reduction of substituted benzaldehydes to their corresponding benzyl alcohols is a well-established process. In the case of 2-benzyloxy-3-fluorobenzaldehyde, the carbonyl group is selectively reduced to a hydroxyl group. This transformation is typically carried out in an electrolytic cell containing a suitable solvent, electrolyte, and electrode materials.

Recent studies have highlighted the effectiveness of palladium nanoparticles supported on nickel metal-organic frameworks (Pd@Ni-MOF) as a catalyst for the electrochemical hydrogenation of benzaldehyde (B42025). aalto.fi This system demonstrates high Faradaic efficiencies, reaching up to 96%, and achieves significant conversion rates. aalto.fiuab.cat The Ni-MOF support is believed to play a crucial role by promoting the favorable adsorption of the benzaldehyde's carbonyl group onto the palladium surface, which in turn lowers the energy barrier for the reduction process. aalto.fi

The general mechanism for the electrochemical reduction of a substituted benzaldehyde involves the following key steps:

Mass Transport: The benzaldehyde derivative diffuses from the bulk solution to the cathode surface.

Electron Transfer: The carbonyl group accepts an electron from the cathode, forming a radical anion.

Protonation: The radical anion is protonated by a proton donor in the electrolyte, which can be water or an alcohol.

Further Reduction and Protonation: The resulting radical undergoes another electron transfer and protonation to yield the final benzyl alcohol product.

The efficiency and selectivity of this process are influenced by several factors, including the electrode material, the applied potential, the solvent system, and the pH of the electrolyte. For instance, the oxidation of benzyl alcohol to benzaldehyde, the reverse reaction, has been shown to be sensitive to the composition of the electrocatalyst and the presence of electron-donating or electron-withdrawing groups on the aromatic ring. rsc.org

| Parameter | Typical Conditions/Observations |

| Catalyst | Palladium on a support (e.g., Ni-MOF) aalto.fi |

| Electrolyte | Aqueous buffer (e.g., acetate buffer, pH 5.2) aalto.fi |

| Key Advantage | High selectivity, avoids chemical reducing agents |

| Adsorption | Favorable tilted adsorption of the carbonyl group on the catalyst surface aalto.fi |

Precursor and Intermediate Transformations in the Synthesis of the Compound

The synthesis of this compound often involves the strategic manipulation of precursor molecules, including fluorinated benzaldehydes, benzoic acid derivatives, and other benzylic systems.

Role of Fluorinated Benzaldehydes and Benzoic Acid Derivatives

Fluorinated benzaldehydes and benzoic acids are critical starting materials for the synthesis of this compound. The fluorine substituent not only influences the electronic properties of the aromatic ring but also serves as a key structural element in the final product.

The synthesis of 3-fluorobenzyl alcohol from m-fluorotoluene has been demonstrated through a process involving oxidation to 3-fluorobenzaldehyde (B1666160) and 3-fluorobenzoic acid, followed by subsequent reduction. chemicalbook.com This highlights the role of these oxidized intermediates in accessing the desired alcohol.

While direct reduction of the aldehyde is a common route, transformations involving benzoic acid derivatives are also prevalent. For instance, a fluorinated benzoic acid can be converted to the corresponding benzyl alcohol.

Transformations from Related Benzylic Systems and Aromatic Ethers

The introduction of the benzyloxy group is a crucial step in the synthesis of the target compound. This is typically achieved through a Williamson ether synthesis, which involves the reaction of a benzyl halide with an alkoxide. francis-press.commasterorganicchemistry.comlibretexts.org

In the context of synthesizing this compound, a plausible route involves the benzylation of 3-fluoro-2-hydroxybenzyl alcohol. The Williamson ether synthesis is an SN2 reaction and is most effective with primary alkyl halides like benzyl bromide. masterorganicchemistry.com The reaction is generally carried out in the presence of a base, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide.

| Reagent/Condition | Role in Williamson Ether Synthesis |

| Base (e.g., NaH, K₂CO₃) | Deprotonates the alcohol to form the alkoxide masterorganicchemistry.comchemicalbook.com |

| Benzyl Halide (e.g., Benzyl Bromide) | Provides the benzyl group for ether formation orgsyn.org |

| Solvent (e.g., Acetone, DMF) | Provides a medium for the reaction francis-press.comchemicalbook.com |

The synthesis of the precursor, 3-fluoro-2-hydroxybenzyl alcohol, can be envisioned to start from commercially available materials such as 3-fluoro-2-nitrotoluene. A series of standard transformations, including reduction of the nitro group, diazotization, and subsequent functional group manipulations, would lead to the desired di-substituted benzyl alcohol.

The stability and reactivity of the benzyl ether protecting group are also important considerations. Benzyl ethers are known to be stable under a variety of conditions but can be cleaved when necessary through methods like hydrogenolysis. orgsyn.org

Elucidation of Reaction Mechanisms and Reactivity of 2 Benzyloxy 3 Fluorobenzyl Alcohol

Mechanistic Investigations of Benzylic Alcohol Functionalizations

The transformation of the primary alcohol group in 2-Benzyloxy-3-fluorobenzyl alcohol proceeds through several key mechanistic pathways.

The conversion of the hydroxyl group into a better leaving group allows for nucleophilic substitution at the benzylic carbon. Such reactions on benzylic substrates can proceed via unimolecular (SN1), bimolecular (SN2), or mixed pathways. beilstein-journals.org For benzylic systems, the stability of the potential benzyl (B1604629) carbocation intermediate often favors an SN1-type mechanism. nih.gov However, the electronic nature of the aromatic substituents is a critical determinant.

In the case of this compound, the substituents present a competing electronic scenario. The benzyloxy group, particularly from the ortho position, can donate electron density through resonance, which would stabilize a benzylic carbocation and favor an SN1 pathway. Conversely, the meta fluorine atom is strongly electron-withdrawing via induction, which destabilizes the carbocation and favors an SN2 mechanism. Given the poor leaving group nature of fluoride (B91410), direct substitutions on analogous benzyl fluorides often require activation to proceed, and the stereochemical outcome (inversion vs. retention) reveals the dominant mechanistic pathway. beilstein-journals.orgnih.gov For the alcohol, activation (e.g., by protonation or conversion to a sulfonate ester) is necessary. The precise mechanism for this compound would likely be highly dependent on the reaction conditions and the nature of the nucleophile, representing a classic borderline case between SN1 and SN2 pathways. beilstein-journals.org

Table 1: Factors Influencing Nucleophilic Substitution Mechanism at the Benzylic Position

| Factor | Influence towards SN1 | Influence towards SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Primary alcohol, but benzylic position can stabilize a cation. |

| Carbocation Stability | Stabilized by electron-donating groups | Destabilized by electron-withdrawing groups | The ortho-benzyloxy group stabilizes the cation via resonance, while the meta-fluoro group destabilizes it via induction. |

| Leaving Group | Good leaving group required | Less dependent on leaving group | The -OH group must be converted to a good leaving group (e.g., -OH2+, -OTs). |

| Nucleophile | Weak nucleophiles are common | Strong nucleophiles are required | The choice of nucleophile can push the mechanism in one direction. |

| Solvent | Polar protic solvents stabilize the carbocation | Polar aprotic solvents are often preferred | Solvent choice is a key experimental parameter to control the pathway. |

This table provides a generalized summary of factors influencing SN1 vs. SN2 reactions and their specific relevance to the title compound.

Etherification of this compound, a specific type of nucleophilic substitution, is commonly achieved through a Williamson-type synthesis. This mechanism involves the deprotonation of the benzylic alcohol with a suitable base (e.g., sodium hydride) to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the new ether.

Alternatively, etherification can be catalyzed by acids. Iron(III) chloride, for instance, has been used to catalyze the self-condensation (homo-etherification) or cross-etherification of various benzylic alcohols. acs.org This process is believed to follow an ionic mechanism where the iron(III) Lewis acid activates the alcohol, facilitating the formation of a benzylic cation, which is then attacked by a second alcohol molecule. acs.org Given the electronic properties of this compound, such a Lewis acid-catalyzed approach would be viable. The reaction can be highly selective, and various substituted benzyl ethers can be synthesized using these methods. organic-chemistry.org

The benzyloxy group itself can participate in characteristic rearrangement reactions, most notably the researchgate.netsigmaaldrich.com-Wittig rearrangement. nih.gov This reaction occurs upon treatment of a benzyl ether with a strong base, such as an organolithium reagent (e.g., butyllithium). The mechanism involves the deprotonation of the benzylic carbon of the ether (the CH₂ group attached to the oxygen), forming a carbanion. This is the rate-determining step and is facilitated by the adjacent oxygen and the phenyl ring. The resulting carbanion then undergoes a researchgate.netsigmaaldrich.com-anionic shift, where the phenyl-bearing carbon migrates from the oxygen to the adjacent carbanionic carbon, forming a new C-C bond and a more stable alkoxide. Subsequent aqueous workup protonates the alkoxide to yield a 1,2-diaryl ethanol (B145695) derivative.

Studies on analogous 2-(2-benzyloxyphenyl)oxazolines show they readily undergo this rearrangement, indicating that ortho-benzyloxy systems are primed for this transformation. nih.gov The presence of the electron-withdrawing fluorine atom in this compound would likely influence the ease of the initial deprotonation step.

Electronic and Steric Influence of Fluorine and Benzyloxy Substituents on Reactivity

The reactivity of the molecule is profoundly controlled by the steric bulk of the benzyloxy group and the potent electronic effects of both substituents.

The substituents on the aromatic ring dictate the regioselectivity of electrophilic aromatic substitution reactions and the chemoselectivity of reactions involving the alcohol and ether functionalities.

Regioselectivity: The ortho-benzyloxy group is an activating, ortho, para-directing group due to its ability to donate electron density via resonance (+R effect). The meta-fluoro substituent is deactivating and ortho, para-directing due to its strong inductive electron withdrawal (-I effect) and weaker resonance donation (+R effect). In an electrophilic aromatic substitution, the directing effects of these two groups would be additive. The position para to the benzyloxy group (position 5) and the position ortho to the benzyloxy group (position 1, already substituted) are activated. The position ortho to the fluorine (position 2 and 4) is also directed. The combined effect would strongly favor substitution at position 5, which is para to the strongly activating benzyloxy group and ortho to the fluorine atom.

Chemoselectivity: The molecule possesses several reactive sites: the benzylic alcohol, the benzyloxy ether, and the aromatic ring. Chemoselective reactions are possible by choosing appropriate reagents. For example, mild oxidation would selectively target the primary benzylic alcohol over the more stable benzylic ether. Conversely, the ether linkage can be cleaved under specific conditions like catalytic hydrogenation, which would typically also reduce the aromatic ring unless controlled, or strong Lewis acids, leaving the alcohol intact if it is protected. organic-chemistry.org Methods exist for the chemoselective conversion of benzyl alcohols into ethers in the presence of other hydroxyl groups, highlighting the fine control that can be achieved. organic-chemistry.org

The three-dimensional arrangement of the substituents can significantly impact reactivity by blocking or exposing reactive sites. The bulky benzyloxy group can exert considerable steric hindrance around the adjacent benzylic alcohol. This can be visualized in related systems where buttressing interactions between adjacent bulky groups force a particular conformation, influencing stereoselectivity in reactions. nih.gov

The rotation around the C-O and C-C single bonds is not entirely free. The molecule will adopt low-energy conformations to minimize steric clash and maximize stabilizing interactions. Potential intramolecular hydrogen bonding between the hydrogen of the benzylic alcohol and the lone pairs of the ether oxygen or the fluorine atom could create a more rigid, cyclic-like transition state in certain reactions. This conformational locking would influence the accessibility of the hydroxyl group for reagents and could impact the stereochemical outcome of reactions at the benzylic center. The interplay between the steric bulk of the benzyloxy group and these potential non-covalent interactions defines the molecule's reactive conformational landscape.

Oxidation and Reduction Chemistry of the Benzylic Alcohol Functionality

The benzylic alcohol moiety of this compound is a key functional group that readily undergoes both oxidation and reduction reactions, providing access to a range of valuable derivatives such as aldehydes, carboxylic acids, and the corresponding deoxygenated product. The reactivity of this center is influenced by the electronic and steric effects of the ortho-benzyloxy and meta-fluoro substituents on the phenyl ring.

Oxidation to 2-Benzyloxy-3-fluorobenzaldehyde

The selective oxidation of the primary alcohol in this compound to its corresponding aldehyde, 2-Benzyloxy-3-fluorobenzaldehyde, is a crucial transformation in synthetic chemistry. This conversion can be achieved using a variety of modern, mild oxidizing agents that are known to be effective for primary alcohols and tolerant of other functional groups present in the molecule, such as the ether linkage and the aromatic fluorine.

Commonly employed methods for this type of oxidation include the use of hypervalent iodine reagents like Dess-Martin periodinane (DMP) and activated dimethyl sulfoxide (B87167) (DMSO) systems such as the Swern oxidation. orgsyn.orgbujno.com.plchemicalbook.com These reagents are favored for their high chemoselectivity, which prevents over-oxidation to the carboxylic acid, and for their mild reaction conditions, which are compatible with sensitive substrates. orgsyn.orgbujno.com.plchemicalbook.com

Dess-Martin Periodinane (DMP) Oxidation:

The Dess-Martin periodinane oxidation is performed under neutral pH and at room temperature, offering high yields and simplified workup procedures. orgsyn.org The reaction involves the formation of a periodinane intermediate, followed by an intramolecular elimination to yield the aldehyde. Benzylic alcohols are known to react faster than saturated alcohols under these conditions. orgsyn.org

Swern Oxidation:

The Swern oxidation utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO, creating a highly electrophilic sulfur species that reacts with the alcohol. bujno.com.plchemicalbook.com The subsequent addition of a hindered non-nucleophilic base, such as triethylamine, facilitates the elimination to form the aldehyde. bujno.com.plchemicalbook.com This method is renowned for its mildness and broad functional group tolerance, although it requires cryogenic temperatures (typically below -60 °C) to avoid side reactions. bujno.com.pl

While specific literature detailing the oxidation of this compound is not abundant, the synthesis of its corresponding aldehyde is well-documented, often starting from 3-fluoro-2-hydroxybenzaldehyde. The reverse reaction, the reduction of the aldehyde to the alcohol, provides strong evidence for the feasibility and conditions of the oxidation process.

Table 1: Hypothetical Oxidation of this compound to 2-Benzyloxy-3-fluorobenzaldehyde

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Dess-Martin Periodinane | Dichloromethane (CH2Cl2) | Room Temperature | 1-3 h | >90 | orgsyn.orgacs.org |

| DMSO, Oxalyl Chloride, Triethylamine (Swern) | Dichloromethane (CH2Cl2) | -78 °C to Room Temp. | 1-2 h | >90 | bujno.com.plnih.gov |

This table is illustrative and based on typical conditions for the oxidation of benzylic alcohols. Specific yields for this compound would require experimental verification.

Further Oxidation to 2-Benzyloxy-3-fluorobenzoic Acid

While mild oxidants are employed to selectively form the aldehyde, stronger oxidizing agents can be used to convert the primary alcohol directly to the corresponding carboxylic acid, 2-Benzyloxy-3-fluorobenzoic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from CrO₃ and sulfuric acid) are capable of this transformation. However, these harsher conditions may not be compatible with the benzyloxy ether linkage, which can be susceptible to cleavage under strongly acidic or oxidative environments. A two-step process, involving the initial mild oxidation to the aldehyde followed by a subsequent oxidation using reagents like sodium chlorite (B76162) (NaClO₂), is often a more controlled and higher-yielding approach for the synthesis of the carboxylic acid from the alcohol.

Reduction of the Benzylic Alcohol

The reduction of the benzylic alcohol functionality in this compound can proceed via two main pathways: reduction of the corresponding aldehyde to the alcohol or the complete deoxygenation of the alcohol to form a methyl group.

Reduction of 2-Benzyloxy-3-fluorobenzaldehyde to this compound:

The synthesis of this compound often involves the reduction of the corresponding aldehyde. This transformation is typically achieved with high efficiency using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. sigmaaldrich.comnih.govnih.gov The reaction is generally fast and provides high yields of the desired primary alcohol. In some cases, to prevent side reactions like intramolecular transesterification in substrates with ester functionalities, a weak acid like acetic acid can be added to the reaction mixture to quench the intermediate alkoxide.

Table 2: Reduction of 2-Benzyloxy-3-fluorobenzaldehyde to this compound

| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Sodium Borohydride (NaBH4) | Methanol (MeOH) or Ethanol (EtOH) | 0 °C to Room Temp. | 30-60 min | >95 | sigmaaldrich.comnih.gov |

This table is based on general procedures for the reduction of benzaldehydes.

Deoxygenation to 2-Benzyloxy-3-fluorotoluene:

The complete removal of the hydroxyl group from this compound to yield 2-Benzyloxy-3-fluorotoluene can be accomplished through catalytic hydrogenation. This reaction typically involves the use of a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. It is important to note that under these conditions, the benzyloxy group is also susceptible to hydrogenolysis, which would lead to the formation of 3-fluoro-2-hydroxytoluene. Therefore, careful control of the reaction conditions, such as catalyst loading, hydrogen pressure, and reaction time, is crucial to achieve selective deoxygenation of the benzylic alcohol without cleaving the benzyl ether. Alternative methods for deoxygenation that are less likely to affect the benzyloxy group might involve a two-step process, such as conversion of the alcohol to a tosylate or halide followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Applications As a Key Synthetic Intermediate in Complex Chemical Architectures

Incorporation into Oligosaccharide Synthesis and Glycosylation Reactions

While direct experimental data on the incorporation of 2-benzyloxy-3-fluorobenzyl alcohol into oligosaccharide synthesis is not extensively documented, the strategic use of structurally similar substituted benzyl (B1604629) ethers in carbohydrate chemistry provides a strong indication of its potential utility. Benzyl ethers are widely employed as protecting groups for hydroxyl functionalities in carbohydrates due to their general stability under a variety of reaction conditions and their ease of removal by catalytic hydrogenolysis. organic-chemistry.orgwiley-vch.de The presence of substituents on the benzyl ring can fine-tune the reactivity of these protecting groups, allowing for selective and sequential deprotection, a crucial aspect in the assembly of complex oligosaccharides. acs.org

A notable example is the development of the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a novel alcohol protecting group. nih.govacs.org This group is fully orthogonal to the commonly used p-methoxybenzyl (PMB) group and can be removed under desilylation conditions. nih.gov Its application has been demonstrated in the direct stereocontrolled synthesis of β-mannopyranosides, a challenging motif in glycosylation chemistry. nih.govacs.org The fluorine substituent in this protecting group enhances its stability towards oxidizing conditions, which is a desirable feature in multi-step synthetic sequences. nih.gov Given these findings, it is plausible that the 2-benzyloxy-3-fluorobenzyl moiety could be similarly employed as a protecting group in oligosaccharide synthesis, with the fluorine atom influencing the stability and cleavage conditions of the benzyl ether. The development of such tailored protecting groups is critical for advancing the efficiency and scope of complex carbohydrate synthesis. wiley-vch.denih.gov

| Protecting Group Analogue | Key Features | Application in Glycosylation |

| 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl | Orthogonal to PMB group, removable with fluoride (B91410) | Stereocontrolled synthesis of β-mannopyranosides |

| p-Methoxybenzyl (PMB) | Cleavable by oxidation (e.g., with DDQ) | Widely used for hydroxyl protection |

| Benzyl (Bn) | Cleavable by hydrogenolysis | Standard protecting group in carbohydrate chemistry |

Role in the Construction of Diverse Heterocyclic Frameworks

This compound has been identified as a precursor for the synthesis of substituted heterocyclic systems. One documented application is its use in the preparation of (6-Fluoro-4H-benzo[d] organic-chemistry.orgnih.govdioxin-8-yl)methanol. chemspider.comsigmaaldrich.com This transformation involves the construction of a 1,3-dioxin ring fused to the fluorinated benzene (B151609) ring of the starting material. The benzodioxin moiety is a structural feature found in various biologically active molecules. The synthesis of this specific derivative highlights the utility of this compound as a building block for accessing more complex heterocyclic architectures. The presence of the fluorine atom and the benzyloxy group offers handles for further chemical modification, allowing for the generation of a library of related compounds for screening in drug discovery and materials science. The synthesis of benzimidazole (B57391) derivatives, another important class of heterocycles with a broad range of pharmacological activities, often involves the condensation of substituted o-phenylenediamines with aldehydes. researchgate.net While not a direct application, the functional groups of this compound could be manipulated to participate in similar cyclization reactions to form novel fluorinated benzimidazole-containing structures.

| Starting Material | Resulting Heterocyclic Compound |

| This compound | (6-Fluoro-4H-benzo[d] organic-chemistry.orgnih.govdioxin-8-yl)methanol |

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The utility of this compound as an intermediate in the synthesis of potentially therapeutic agents has been demonstrated in the patent literature. Specifically, it has been used as a starting material in the synthesis of compounds designed as antidiabetic agents. nih.gov A United States patent application describes a synthetic route where this compound is prepared and subsequently elaborated into more complex molecules with hypoglycemic and hypolipidemic activities. acs.org The synthesis of 1,2,3-triazole derivatives has also been explored for their antidiabetic potential, suggesting that the structural motifs derived from this compound could be incorporated into such heterocyclic systems to develop new therapeutic candidates. nih.gov The introduction of a fluorine atom into drug candidates is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties. Therefore, this compound represents a valuable starting material for the synthesis of new fluorinated pharmaceuticals. In the agrochemical field, fluorinated compounds often exhibit enhanced biological activity, and thus, this alcohol could also serve as a key intermediate for the development of novel pesticides and herbicides.

| Therapeutic Target/Application | Role of this compound |

| Antidiabetic agents | Intermediate in the synthesis of compounds with hypoglycemic and hypolipidemic action. acs.org |

Development and Application of Novel Protecting Groups Based on its Structure

The strategic use of protecting groups is fundamental to the successful execution of complex organic syntheses. Benzyl ethers are a cornerstone of alcohol protection strategies. organic-chemistry.orguwindsor.camasterorganicchemistry.com The development of substituted benzyl ethers with tailored cleavage conditions is an active area of research, as it allows for orthogonal deprotection strategies in the presence of multiple functional groups. acs.org

While the 2-benzyloxy-3-fluorobenzyl group itself has not been extensively characterized as a protecting group, the closely related 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group has been successfully introduced as a novel protecting group for alcohols. nih.govacs.org This group exhibits orthogonality with the p-methoxybenzyl (PMB) group, a widely used protecting group that is cleaved under oxidative conditions. nih.gov The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, in contrast, is cleaved by fluoride ions, a condition that does not affect PMB ethers. nih.gov This orthogonality is highly valuable in the synthesis of complex molecules such as oligosaccharides. acs.org The presence of the fluorine atom in this protecting group was found to increase its stability towards certain reagents. nih.gov These findings strongly suggest that the 2-benzyloxy-3-fluorobenzyl group could also function as a useful protecting group with its own unique stability and deprotection profile, likely removable by standard hydrogenolysis conditions, yet potentially exhibiting altered reactivity due to the fluorine substitution. The benzyloxycarbonyl group is another benzyl-derived protecting group that has found utility in carbohydrate chemistry, offering an alternative to traditional benzyl ethers. scilit.com

| Protecting Group | Typical Cleavage Conditions | Orthogonality |

| Benzyl (Bn) | H₂, Pd/C | Orthogonal to acid/base labile groups |

| p-Methoxybenzyl (PMB) | Oxidative (DDQ, CAN) | Orthogonal to hydrogenolysis-labile groups |

| 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl | Fluoride ion (TBAF) | Orthogonal to PMB and many other groups |

Scaffold for the Design of Ligands in Organometallic Catalysis

The design of ligands is central to the development of new organometallic catalysts for a vast array of chemical transformations. The ligand sphere around a metal center dictates the catalyst's reactivity, selectivity, and stability. Substituted benzyl alcohols and their derivatives can serve as precursors to ligands. organic-chemistry.orgchemicalbook.com For instance, the hydroxyl group can be a coordination site or a handle for further functionalization to introduce phosphine, amine, or other coordinating moieties.

Currently, there is a lack of specific research in the public domain detailing the application of this compound or its derivatives as scaffolds for ligands in organometallic catalysis. However, the structural features of this molecule suggest potential in this area. The fluorine substituent could influence the electronic properties of a resulting ligand, which in turn could modulate the catalytic activity of the metal center. Furthermore, the benzyloxy group could be retained to impart specific steric bulk or be cleaved to reveal a phenolic oxygen that could act as a coordinating atom. The synthesis of new ligands is a key driver of innovation in catalysis, and the exploration of readily available, functionalized building blocks like this compound for this purpose represents a potential avenue for future research.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. Experimental ¹H NMR data for 2-Benzyloxy-3-fluorobenzyl alcohol has been reported. googleapis.com

In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals corresponding to each type of proton in the molecule. The hydroxyl proton (-OH) appears as a triplet at approximately 1.87 ppm, with its splitting caused by coupling to the adjacent methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) alcohol moiety. These methylene protons, in turn, appear as a doublet at around 4.58 ppm. googleapis.com

The benzylic ether methylene protons (-OCH₂Ph) are observed as a sharp singlet at 5.17 ppm, indicating no coupling with nearby protons. The aromatic region of the spectrum is more complex. The three protons of the 3-fluoro-substituted aromatic ring appear as a multiplet in the range of 6.97-7.13 ppm. The five protons of the unsubstituted benzyl ring of the benzyloxy group are also observed as a multiplet, resonating between 7.34 and 7.46 ppm. googleapis.com

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Hydroxyl | 1.87 | Triplet (t) | 6.6 | -CH ₂OH |

| Benzyl Alcohol Methylene | 4.58 | Doublet (d) | 6.6 | -CH₂ OH |

| Benzyloxy Methylene | 5.17 | Singlet (s) | - | -OCH₂ Ph |

| 3-Fluorobenzyl Protons | 6.97-7.13 | Multiplet (m) | - | Ar-H (3 protons) |

| Benzyl Protons | 7.34-7.46 | Multiplet (m) | - | Ar-H (5 protons) |

Data sourced from a patent describing the synthesis of the compound. googleapis.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The carbon atom of the hydroxymethyl group (-CH₂OH) is expected to resonate in the range of 60-65 ppm. The benzyloxy methylene carbon (-OCH₂Ph) would likely appear around 70-75 ppm. The aromatic carbons would exhibit more complex patterns due to the effects of the substituents and fluorine coupling. The carbon atom bonded to the fluorine (C-F) would show a large coupling constant (¹JC-F) and is expected to have a chemical shift greater than 150 ppm. The other aromatic carbons would have shifts in the typical aromatic region of 110-140 ppm, with their exact positions influenced by the fluorine and benzyloxy substituents.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| -C H₂OH | 60-65 | |

| -OC H₂Ph | 70-75 | |

| Aromatic C -H | 110-130 | |

| Aromatic C -O | 145-155 | |

| Aromatic C -F | >150 | Expected to show a large ¹JC-F coupling. |

| Aromatic C -C | 125-140 | Quaternary carbons. |

| Benzyl C -H | 127-129 | |

| Benzyl C -ipso | ~137 |

These are predicted values based on known data for similar structures and general substituent effects.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. Although experimental ¹⁹F NMR data for this compound has not been reported in the available literature, the spectrum is expected to show a single resonance for the one fluorine atom. The chemical shift of this fluorine signal would be indicative of its electronic environment on the aromatic ring. For fluorobenzene (B45895) derivatives, the chemical shifts can vary significantly depending on the nature and position of other substituents. Based on data for similar ortho-alkoxy, meta-fluoro substituted aromatic systems, the ¹⁹F signal could be expected in the range of -110 to -140 ppm relative to a standard like CFCl₃. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Advanced Multi-dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced multi-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, a cross-peak between the hydroxyl proton (1.87 ppm) and the benzyl alcohol methylene protons (4.58 ppm) would confirm their connectivity. It would also show correlations between the protons within the two aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its attached carbon atom, for instance, connecting the methylene proton signal at 4.58 ppm to its corresponding carbon signal.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups.

Elucidation of Functional Groups and Molecular Vibrations

While a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups and data from similar molecules like benzyl alcohol and fluorinated derivatives. nih.gov

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group. The broadness is due to intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups would be observed as sharper bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will produce a series of medium to sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching bands are anticipated. The C-O stretch of the primary alcohol is expected around 1050 cm⁻¹, and the aryl ether C-O stretch should appear in the 1200-1250 cm⁻¹ region.

C-F Stretch: The carbon-fluorine stretching vibration is expected to produce a strong, characteristic absorption in the range of 1100-1300 cm⁻¹.

O-H Bending: The in-plane bending of the O-H group usually appears as a broad band around 1350-1450 cm⁻¹. Out-of-plane bending gives rise to a broad band in the 600-700 cm⁻¹ region.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Hydroxyl (-OH) | Stretching | 3200-3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |

| Aliphatic C-H (-CH₂-) | Stretching | 2850-2960 | Medium |

| Aromatic C=C | Stretching | 1450-1600 | Medium to Strong |

| Alcohol C-O | Stretching | ~1050 | Strong |

| Aryl Ether C-O | Stretching | 1200-1250 | Strong |

| Carbon-Fluorine (C-F) | Stretching | 1100-1300 | Strong |

These are predicted values based on characteristic group frequencies and data from analogous compounds.

Spectroscopic Probes for Intramolecular Interactions (e.g., Hydrogen Bonding)

The structure of this compound, featuring a hydroxyl group (-OH) and a fluorine atom on the same aromatic ring, presents the potential for intramolecular hydrogen bonding. This non-covalent interaction, where the hydroxyl hydrogen interacts with the electronegative fluorine atom or the ether oxygen, can significantly influence the compound's conformation and chemical reactivity.

Spectroscopic techniques are powerful tools for investigating such intramolecular forces. Infrared (IR) spectroscopy, for instance, can reveal the presence and strength of hydrogen bonds. In a non-hydrogen-bonded (or "free") hydroxyl group, the O-H stretching vibration typically appears as a sharp band in the 3600-3700 cm⁻¹ region of the IR spectrum. However, when involved in a hydrogen bond, this band shifts to a lower frequency and becomes broader and more intense. The magnitude of this shift is indicative of the hydrogen bond's strength.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific combination of atoms.

For this compound, with a chemical formula of C₁₄H₁₃FO₂, the theoretical monoisotopic mass is 232.08996 g/mol . An HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental formula and ruling out other possibilities with the same nominal mass.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃FO₂ |

| Theoretical Monoisotopic Mass | 232.08996 u |

| Expected HRMS Measurement | ~232.0899 u |

Electrospray Ionization (ESI) and Electron Impact (EI) Mass Spectrometry

Different ionization techniques can be employed in mass spectrometry, with Electrospray Ionization (ESI) and Electron Impact (EI) being two of the most common.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound, an ESI mass spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of approximately 233.0978, corresponding to the protonated molecule. This technique is particularly useful for confirming the molecular weight of the parent compound.

Electron Impact (EI) is a higher-energy ionization method that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to deduce the compound's structure. While a specific EI mass spectrum for this compound is not publicly available, predictable fragmentation pathways would include the loss of the benzyl group (C₇H₇•, 91 u), the hydroxymethyl group (CH₂OH•, 31 u), or cleavage of the ether bond. Analysis of these fragments provides valuable structural confirmation.

Hyphenated Techniques (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. An LC-MS system can separate this compound from impurities or other components in a mixture before it enters the mass spectrometer for analysis. This is crucial for confirming the identity of the compound in a complex matrix and for assessing its purity. A typical LC-MS method would involve a reversed-phase column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with the mass spectrometer scanning for the expected m/z of the target compound.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated.

For this compound, an X-ray crystallographic analysis would provide unambiguous confirmation of its covalent structure. Furthermore, it would reveal the solid-state conformation, including the dihedral angles between the aromatic rings and the orientation of the hydroxymethyl and benzyloxy substituents. Crucially, this technique would provide definitive evidence and precise measurements (bond distances and angles) of any intramolecular hydrogen bonding present in the solid state. Although no public crystallographic data for this specific compound is currently available, it remains the most powerful technique for absolute structural determination.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for the separation of this compound from starting materials, byproducts, and other impurities, as well as for the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. A typical HPLC method for a compound like this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent. Detection is often performed using an ultraviolet (UV) detector, as the aromatic rings in the molecule will absorb UV light at specific wavelengths. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often report a purity of ≥97%, which is typically determined by HPLC.

Gas Chromatography (GC) can also be used for purity analysis, particularly if the compound is sufficiently volatile and thermally stable. A GC method would involve injecting the sample into a heated port where it is vaporized and then separated on a capillary column. A flame ionization detector (FID) is commonly used for detection.

The choice between HPLC and GC would depend on the specific properties of the compound and the nature of the potential impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method to monitor the progress of reactions that synthesize this compound and to identify suitable solvent systems for larger-scale purification. In a typical application, a small amount of the reaction mixture is spotted onto a silica (B1680970) gel plate (the stationary phase). The plate is then developed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase).

The separation is based on polarity. The silica gel is highly polar, while the mobile phase is typically less polar. Compounds that are more polar will adhere more strongly to the silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will travel further. For this compound, the presence of the polar alcohol group (-CH₂OH) makes it more polar than its corresponding aldehyde precursor, 2-(benzyloxy)-3-fluorobenzaldehyde.

An appropriate eluent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), is chosen to achieve a target Rf value, typically between 0.2 and 0.4, for the desired compound to ensure optimal separation on a column. rochester.edu

Table 1: Representative TLC Analysis Parameters for Benzyl Alcohol Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 4:1 to 2:1 v/v) |

| Visualization | UV light (254 nm), Potassium permanganate (B83412) stain |

| Expected Rf | ~0.3 (variable, dependent on exact solvent ratio) |

| Application | Monitoring reaction conversion; screening for column chromatography conditions |

Column Chromatography (Silica Gel, Flash Chromatography)

For preparative purification following synthesis, column chromatography, particularly flash chromatography, is the standard method. mit.edu This technique operates on the same principles as TLC but on a much larger scale to isolate gram-quantities of the product. ucsb.edu A glass column is packed with silica gel (stationary phase), and the crude product mixture is loaded onto the top. rochester.edu A pre-determined solvent system (mobile phase), identified through TLC analysis, is then passed through the column under positive pressure (typically from compressed air), accelerating the separation process. youtube.com

During the synthesis of this compound from its aldehyde precursor, column chromatography is essential for purification. The crude product, dissolved in a minimal amount of solvent, is carefully applied to the silica gel bed. The eluent is then passed through the column, and fractions are collected sequentially. youtube.com Since the alcohol product is more polar than the starting aldehyde and many non-polar impurities, it elutes from the column later. TLC is used to analyze the collected fractions to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Table 2: Typical Flash Column Chromatography Parameters for Purification

| Parameter | Value/Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) rochester.edu |

| Mobile Phase (Eluent) | Gradient or isocratic elution with Hexane/Ethyl Acetate |

| Loading Method | Concentrated solution or adsorbed onto a small amount of silica gel mit.edu |

| Elution Monitoring | Thin-Layer Chromatography (TLC) of collected fractions |

| Typical Scale | Milligrams to several grams ucsb.edu |

| Objective | Isolation of this compound from reactants and byproducts |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the isolated this compound with high accuracy. It is analogous to column chromatography but utilizes high pressure to force the mobile phase through a column packed with much smaller particles, leading to significantly higher resolution and shorter analysis times.

For purity assessment of compounds like this compound, a reversed-phase HPLC method is commonly employed. In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The compound is detected as it elutes from the column, typically using a UV-Vis detector set to a wavelength where the aromatic rings of the molecule absorb light. The purity is calculated by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks. Purity levels exceeding 95-98% are often achievable and verifiable with this method. chemicalbook.com

Table 3: Illustrative HPLC Purity Analysis Conditions

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Purpose | Quantitative purity assessment of the final product |

Electrochemical Analysis Techniques for Redox Behavior (e.g., Cyclic Voltammetry)

Electrochemical techniques like Cyclic Voltammetry (CV) can be employed to investigate the redox properties of this compound, specifically its susceptibility to oxidation. CV involves scanning the potential of a working electrode in a solution containing the analyte and measuring the resulting current. chesci.com

For a benzyl alcohol derivative, the primary electrochemical process of interest is the oxidation of the alcohol moiety. asianpubs.org The experiment would involve a three-electrode cell: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), all immersed in a solution of this compound with a supporting electrolyte (like tetrabutylammonium (B224687) hexafluorophosphate) in a suitable organic solvent (such as acetonitrile). chesci.com

The resulting voltammogram would likely show an irreversible anodic peak corresponding to the oxidation of the benzylic alcohol. The potential at which this peak occurs provides information about the ease of oxidation. The presence of an electron-withdrawing fluorine atom on the aromatic ring is expected to make the oxidation slightly more difficult (occur at a more positive potential) compared to unsubstituted benzyl alcohol. This technique provides valuable insight into the electronic nature of the molecule and its potential behavior in redox reactions. chesci.com

Table 4: Proposed Cyclic Voltammetry Experimental Setup

| Component | Description |

|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) or Platinum (Pt) |

| Reference Electrode | Silver/Silver Chloride (Ag/AgCl) |

| Counter Electrode | Platinum (Pt) wire |

| Solvent | Acetonitrile (CH₃CN) |

| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) |

| Analyte Concentration | ~1-10 mM |

| Scan Rate Range | 20-200 mV/s |

| Measured Process | Irreversible oxidation of the alcohol group |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the ground-state electronic properties of molecules by calculating the electron density rather than the complex many-electron wavefunction.

For a molecule like 2-Benzyloxy-3-fluorobenzyl alcohol, DFT calculations, often using functionals like B3LYP, can determine optimized molecular geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties such as molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding reactivity. For instance, DFT studies on the oxidation of benzyl (B1604629) alcohol on various catalysts have provided detailed mechanistic insights. Similarly, investigations into substituted benzyl ethers have utilized DFT to calculate NMR parameters, showing good agreement with experimental data. A DFT investigation on the catalytic oxidation of benzyl alcohol using graphene oxide, for example, employed the B3LYP/6-31G level of theory to understand reaction pathways and the influence of the catalyst on the reaction's activation barriers.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Benzyl Alcohol Analog (Note: This data is illustrative for a related compound and not specific to this compound)

| Property | Calculated Value | Method/Basis Set | Significance |

|---|---|---|---|

| Total Energy | -X.XXXX Hartrees | B3LYP/6-311+G(d,p) | Provides a baseline for comparing conformational stability. |

| HOMO Energy | -6.5 eV | B3LYP/6-311+G(d,p) | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -0.8 eV | B3LYP/6-311+G(d,p) | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-311+G(d,p) | Relates to electronic excitability and chemical stability. |

Theoretical Prediction and Validation of Reaction Pathways and Energetics

Computational chemistry is a powerful tool for mapping out potential reaction mechanisms, identifying transition states, and calculating activation energies. This is crucial for understanding how a molecule like this compound might behave in chemical synthesis or degradation.

For instance, the oxidation of the benzyl alcohol moiety to an aldehyde is a common transformation. DFT calculations can model this process, providing the energetic profile of the entire reaction pathway. This involves locating the transition state structure and calculating its energy relative to the reactant and product, which yields the activation energy barrier. Studies on the oxidation of benzyl alcohol on gold-palladium clusters have used DFT to compare different proposed mechanisms, concluding that the reaction prefers a pathway involving oxidation by dissociated oxygen atoms on the metal cluster. Similarly, a plausible reaction pathway for the direct halogenation of tertiary benzyl alcohols has been proposed based on computational and experimental results, involving the dehydration of the alcohol to form an alkene intermediate. Such theoretical predictions can guide the design of new synthetic routes or explain observed product distributions.

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and aggregation properties of molecules. For this compound, these interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, govern its conformational preferences and how it interacts with other molecules.

The presence of a fluorine atom, a hydroxyl group, and two aromatic rings creates a rich landscape of potential NCIs. The hydroxyl group can act as a hydrogen bond donor and acceptor. The fluorine atom is a weak hydrogen bond acceptor, and its presence can modulate the electronic properties of the aromatic ring.

Future Research Directions and Emerging Trends

Development of More Efficient and Atom-Economical Synthetic Pathways

The future synthesis of 2-Benzyloxy-3-fluorobenzyl alcohol and its derivatives will likely focus on improving efficiency and sustainability. Current multi-step syntheses can be resource-intensive. Research is anticipated to move towards greener and more atom-economical alternatives.

One promising direction is the development of catalytic routes that minimize waste and energy consumption. For instance, direct C-H oxidation of the corresponding toluene (B28343) derivative (1-(benzyloxy)-2-fluoro-3-methylbenzene) would be a highly atom-economical approach, avoiding the use of stoichiometric oxidants. organic-chemistry.org Similarly, the catalytic reduction of the corresponding aldehyde, 2-benzyloxy-3-fluorobenzaldehyde, using transfer hydrogenation or catalytic hydrogenation with green reducing agents like formic acid or dihydrogen gas, represents a more efficient pathway compared to traditional metal hydride reagents. organic-chemistry.orgorganic-chemistry.org Research into novel heterogeneous catalysts, such as supported metal nanoparticles, could offer high selectivity and easy recyclability, further enhancing the sustainability of the synthesis. nih.gov

Exploration of Novel Reactivity and Selectivity in Catalyzed Reactions

The unique electronic and steric properties of this compound pave the way for exploring new catalytic transformations. The fluorine atom, being a weak π-donor and a strong σ-acceptor, along with the bulky benzyloxy group, can significantly influence the reactivity and selectivity of the benzylic alcohol. nih.gov

Future research will likely investigate its behavior in various catalyzed reactions:

Selective Oxidation: Developing catalysts that can selectively oxidize the alcohol to the corresponding aldehyde without affecting the benzyloxy group is a key challenge. Single-atom catalysts or metal-organic frameworks could provide the necessary selectivity. rsc.orgnih.gov The electronic effect of the fluorine substituent will play a critical role in modulating the reaction rate and selectivity. nih.gov

Etherification and Esterification: Catalytic, acid-free methods for etherification and esterification are highly desirable. nih.govbeilstein-journals.org Investigating the use of this compound in iron-catalyzed etherification or as a substrate for enzymatic esterification could lead to milder and more selective processes. nih.gov The steric hindrance from the ortho-benzyloxy group will be a key factor to consider in catalyst design.

N-Alkylation: The use of this alcohol in "borrowing hydrogen" or hydrogen autotransfer reactions to N-alkylate amines presents a green route to valuable amine derivatives. rug.nl Research could focus on developing nickel or iridium-based catalysts that are effective for this transformation, with the electronic nature of the substituted ring potentially influencing catalyst activity and selectivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.org Future research on this compound will undoubtedly involve the integration of its synthesis and subsequent transformations into flow chemistry platforms.

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. beilstein-journals.org For example, hazardous reactions like certain oxidations or brominations of the benzyl (B1604629) alcohol can be performed more safely in a continuous-flow setup due to the small reaction volumes. organic-chemistry.org Furthermore, integrating flow reactors with automated purification and analysis systems can create fully automated platforms for the rapid synthesis and screening of libraries of derivatives based on the this compound core. This approach would accelerate the discovery of new molecules with desired properties.

Expansion of Applications in the Construction of Increasingly Complex Molecular Architectures

Functionalized benzyl alcohols are crucial building blocks in organic synthesis. The specific substitution pattern of this compound makes it a valuable precursor for the construction of complex molecules, particularly in medicinal chemistry and materials science. The fluorine atom is a common feature in many pharmaceuticals due to its ability to modulate metabolic stability and binding affinity.

Future applications could include:

Protecting Group Chemistry: A related compound, 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl ether, has been developed as a protecting group for alcohols that is stable to oxidizing conditions but can be removed under desilylation conditions. nih.gov This highlights the potential for developing new protecting groups based on the 2-benzyloxy-3-fluoro-substituted scaffold with unique stability and cleavage profiles.

Synthesis of Bioactive Molecules: The compound can serve as a key fragment in the synthesis of complex natural products or pharmaceutical agents. The benzyloxy group can be deprotected to reveal a phenol, and the fluorine atom can be used to tune the electronic properties of the molecule. Its use in cross-coupling reactions, after conversion of the alcohol to a halide or triflate, could provide access to a wide range of bi-aryl structures. organic-chemistry.orgacs.org

Development of Novel Ligands: The phenolic derivative (obtained after debenzylation) could serve as a precursor for novel ligands for catalysis or materials science, where the fluorine atom can fine-tune the electronic properties of the ligand and its corresponding metal complex.

Compound Properties

Below is a table summarizing the known properties of this compound.

| Property | Value |

| IUPAC Name | (2-(benzyloxy)-3-fluorophenyl)methanol sigmaaldrich.com |

| CAS Number | 628330-74-5 sigmaaldrich.com |

| Molecular Formula | C₁₄H₁₃FO₂ sigmaaldrich.com |

| InChI Key | YBGUZEDVAZYDAH-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

Summary of Future Research Directions

The following table outlines the key areas of future research for this compound and their potential impact.

| Research Area | Focus | Potential Advantages |

| Efficient Synthesis | Catalytic C-H oxidation, transfer hydrogenation. | Increased atom economy, reduced waste, lower energy consumption. organic-chemistry.orgnih.gov |

| Novel Reactivity | Selective oxidation, etherification, N-alkylation. | Access to new derivatives, improved reaction selectivity, milder conditions. rsc.orgnih.govrug.nl |

| Flow Chemistry | Continuous synthesis and transformations. | Enhanced safety, improved scalability, automation, and high-throughput screening. beilstein-journals.orgorganic-chemistry.org |

| Complex Architectures | Use as a building block for bioactive molecules and new protecting groups. | Creation of novel pharmaceuticals and materials with tailored properties. nih.govacs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|